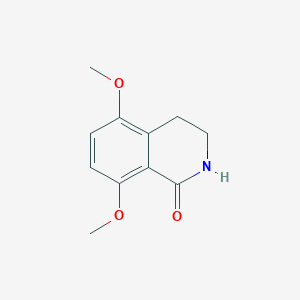

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Properties

IUPAC Name |

5,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)10-7(8)5-6-12-11(10)13/h3-4H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWGGPNCHMOFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC(=O)C2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249612 | |

| Record name | 3,4-Dihydro-5,8-dimethoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-80-2 | |

| Record name | 3,4-Dihydro-5,8-dimethoxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,8-dimethoxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5,8 Dimethoxy 1,2,3,4 Tetrahydroisoquinolin 1 One Analogues

Impact of Positional Isomerism and Substituent Modifications on Biological Activity

The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by the substitution pattern on the aromatic ring. While specific SAR studies on the 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one scaffold are not extensively documented in publicly available literature, valuable insights can be drawn from related dimethoxy-substituted isomers, such as the 6,7-dimethoxy analogues.

Positional Isomerism: The arrangement of the methoxy (B1213986) groups on the benzene (B151609) ring of the tetrahydroisoquinoline nucleus plays a crucial role in determining the biological activity. For instance, the 6,7-dimethoxy substitution pattern is common in a variety of biologically active natural products and synthetic compounds, including those with sigma-2 receptor affinity and potential anticancer properties. nih.govresearchgate.net The shift of these methoxy groups to the 5 and 8 positions would alter the electron distribution and steric environment of the molecule, which in turn could lead to different interactions with biological targets. Research on C-5 and C-8 substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers has shown that substitution at these positions can significantly affect affinity. researchgate.net Specifically, an 8-methoxy derivative showed poor affinity for apamin (B550111) sensitive binding sites. researchgate.net

Substituent Modifications: Modifications of the core structure at various positions have been shown to modulate the biological activity of tetrahydroisoquinoline derivatives.

Substitution at the 1-position: The introduction of substituents at the C-1 position can have a profound impact on the pharmacological profile. For example, in a series of tetrahydroisoquinoline-based orexin-1 receptor antagonists, the nature of the 1-benzyl substituent was found to be highly sensitive to substitutions, with a 3,4-dimethoxybenzyl group being a key feature for activity. drugdesign.org The stereochemistry at this position is also a critical determinant of activity. nih.gov

Substitution at the N-2 position: The nitrogen atom of the tetrahydroisoquinoline ring is a common site for derivatization. N-alkylation or N-acylation can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Other ring substitutions: The introduction of various functional groups on the aromatic ring, such as hydroxyl, alkyl, or halogen groups, can fine-tune the electronic and steric properties of the molecule, leading to altered biological activity. SAR studies on P-glycoprotein inhibitors with a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold have highlighted the importance of the methoxy groups for activity. researchgate.net

The following table summarizes the impact of various substitutions on the biological activity of different tetrahydroisoquinoline analogues.

| Compound/Analogue | Substitution Pattern | Biological Activity/Target | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives | 6,7-dimethoxy, various N-substituents | Sigma-2 receptor ligands | Good to excellent binding affinities for sigma-2 receptor. nih.gov |

| 1-(substituted benzyl)-tetrahydroisoquinolines | 6,7-dimethoxy, varied 1-benzyl substituents | Orexin-1 receptor antagonists | 3,4-disubstituted benzyl (B1604629) groups are important for activity. drugdesign.org |

| C-5 and C-8 substituted tetrahydroisoquinoliniums | Varied C-5 and C-8 substituents | SK channel blockers | Electron-withdrawing groups at C-5 and C-8 are not suitable for affinity. researchgate.net |

Conformational Analysis and Stereochemical Influence on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule is a key determinant of its interaction with biological macromolecules. For analogues of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one, both the conformation of the heterocyclic ring and the stereochemistry of any chiral centers are expected to significantly influence their pharmacological profiles.

Stereochemical Influence: The introduction of a substituent at the C-1 position of the tetrahydroisoquinolin-1-one ring creates a chiral center. The absolute configuration (R or S) at this center can have a dramatic effect on biological activity, a phenomenon well-documented for many classes of drugs. researchgate.netrsc.org It is often the case that one enantiomer is significantly more active than the other (the eutomer), or that the two enantiomers have different pharmacological activities. For example, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key strategy to obtain optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines, highlighting the importance of controlling the stereochemistry at the C-1 position. nih.gov While specific studies on the stereochemical influence on the pharmacological profile of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one analogues are limited, it is a critical parameter that must be considered in the design of new, potent, and selective agents.

Rational Design and Synthesis of Novel 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Analogues

The rational design of new analogues of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is guided by the SAR principles discussed above. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. This process involves the strategic modification of the lead compound's structure and the development of efficient synthetic methodologies.

The tetrahydroisoquinolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a variety of biological targets. mdpi.com Several synthetic strategies can be employed to create a library of analogues for SAR studies.

Core Synthesis: The synthesis of the tetrahydroisoquinolin-1-one core can be achieved through various methods, including the Bischler-Napieralski reaction followed by oxidation, or the cyclization of N-acyl-β-phenylethylamines. rsc.org The specific synthesis of the 6,8-dimethoxy isomer has been reported, starting from 3,5-dimethoxybenzaldehyde. researchgate.net

Derivatization at N-2: The nitrogen atom can be readily functionalized through alkylation or acylation reactions to introduce a variety of substituents. This allows for the exploration of the impact of different groups on the molecule's properties.

Modification at C-1: The introduction of substituents at the C-1 position can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted precursors. This position is often critical for biological activity and selectivity. nih.gov

Aromatic Ring Modification: The methoxy groups at the 5 and 8 positions can be modified, for example, through demethylation to the corresponding hydroxyl groups, which can then be further derivatized. Other positions on the aromatic ring can also be substituted to explore their role in target binding.

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological profile. nih.govcambridgemedchemconsulting.comwikipedia.org For 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one analogues, several bioisosteric replacements could be envisioned:

Methoxy Group Bioisosteres: The methoxy groups could be replaced by other small, electron-donating groups such as hydroxyl, amino, or small alkyl groups. Halogen atoms, particularly fluorine, could also be used as bioisosteres for a hydrogen atom or a hydroxyl group.

Lactam Carbonyl Bioisosteres: The carbonyl group of the lactam could be replaced by other groups that can act as hydrogen bond acceptors, such as a sulfone or a sulfoxide.

Aromatic Ring Bioisosteres: The benzene ring of the isoquinoline (B145761) core could be replaced by a heteroaromatic ring, such as pyridine (B92270) or thiophene, to explore the impact of heteroatoms on the electronic properties and binding interactions.

Homologation studies involve the systematic extension of an alkyl chain in a substituent to determine the optimal length for interaction with the target. For example, if an N-alkyl substituent is present, a series of analogues with increasing chain length (e.g., methyl, ethyl, propyl) could be synthesized and tested to find the optimal size for activity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays an increasingly important role in modern drug discovery, providing tools to understand SAR and to design new compounds with improved properties.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly useful. nih.govmdpi.com3D-pharmacophore modeling is a key technique in this area. cnpereading.comnih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For a series of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one analogues with known biological activities, a pharmacophore model could be generated. This model would identify the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement that are crucial for activity. For example, a 3D-QSAR analysis of isoquinolin-1-one and quinazolin-4-one derivatives as TNF-α inhibitors led to the generation of a five-point pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. cnpereading.com Such a model for 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one analogues could then be used to:

Virtually screen large compound libraries to identify new potential hits with the desired pharmacophoric features.

Guide the design of new analogues by ensuring that they fit the pharmacophore model.

Provide insights into the putative binding mode of the ligands with their biological target.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed to build predictive models that correlate the 3D properties of the molecules with their biological activity. These models can provide detailed information about the regions of the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the rational design of more potent compounds. nih.gov

Molecular Docking and Receptor-Ligand Interaction Analysis

Extensive literature searches did not yield specific molecular docking studies or receptor-ligand interaction analyses for 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one or its direct analogues. Research in this area has predominantly focused on other isomers, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, or broader classes of tetrahydroisoquinolines targeting a variety of biological receptors.

While molecular docking is a critical computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, the absence of published research on the specific compound means that a detailed analysis of its binding modes, key interacting amino acid residues, and specific receptor interactions cannot be provided at this time. Such an analysis would be purely speculative without supporting data from dedicated computational and experimental studies.

For context, molecular docking analyses of other tetrahydroisoquinoline analogues have revealed key structural features that govern their interactions with various receptors. For instance, studies on 6,7-dimethoxy-tetrahydroisoquinoline derivatives targeting the D3 dopamine (B1211576) receptor have highlighted the importance of the dimethoxy groups in forming specific hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. tandfonline.com Similarly, research on other substituted tetrahydroisoquinolines has demonstrated how different functional groups on the isoquinoline core can influence binding affinity and selectivity for targets such as HIV-1 reverse transcriptase and various kinases. rsc.org

These studies underscore the importance of the substitution pattern on the tetrahydroisoquinoline scaffold in determining receptor-ligand interactions. However, without specific research on the 5,8-dimethoxy-1-oxo variant, any direct extrapolation of these findings would be scientifically unfounded. The unique positioning of the methoxy groups at the 5 and 8 positions, combined with the ketone at the 1-position, would undoubtedly result in a distinct electronic and steric profile, leading to unique interactions with its biological target(s).

Future research involving computational modeling, including molecular docking and molecular dynamics simulations, would be invaluable in elucidating the potential binding modes of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one analogues with their putative receptors. Such studies would provide a theoretical framework for understanding their structure-activity relationships and guide the design of more potent and selective compounds.

Preclinical Pharmacological Investigations of 5,8 Dimethoxy 1,2,3,4 Tetrahydroisoquinolin 1 One and Its Derivatives

Exploration of Molecular Targets and Underlying Mechanisms of Action

Dimethoxy-tetrahydroisoquinoline derivatives interact with a diverse array of molecular targets, including receptors, enzymes, and transporter proteins. This promiscuity, channeled through medicinal chemistry efforts, has led to the development of highly potent and selective agents.

Sigma-2 (σ2) Receptors: The sigma-2 receptor is considered a biomarker in proliferative cancer cells, making it a key target for tumor imaging and therapy. nih.govresearchgate.net Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) are among the classes of structures that have demonstrated high affinity and selectivity for this receptor. nih.gov For instance, a screening of 46 compounds identified the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative, (±)-7, as having a subnanomolar binding affinity for the σ2 receptor with a Ki value of 0.59 ± 0.02 nM and an 82-fold selectivity over the sigma-1 (σ1) receptor. upenn.edu Further studies have produced analogs such as compounds 3b, 3e, 4b, and 4e, which all demonstrated Ki values in the low nanomolar range (5–6 nM) with excellent selectivity for the σ2 receptor. nih.govresearchgate.net Another derivative, CM398, which incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, was found to be a highly selective σ2 receptor ligand with a selectivity ratio of over 1000-fold compared to the σ1 receptor. sci-hub.se

| Compound | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| (±)-7 | 0.59 ± 0.02 | 48.4 ± 7.7 | 82 | upenn.edu |

| (±)-8 | 4.92 ± 0.59 | 108 ± 35 | 22 | upenn.edu |

| 3b | 5-6 | >1000 | >167-200 | nih.gov |

| 4e | 5-6 | >1000 | >167-200 | nih.gov |

| CM398 | - | - | >1000 | sci-hub.se |

Orexin-1 (OX1) Receptor: The orexin (B13118510) system is implicated in reward processes, and selective blockade of the OX1 receptor has been proposed as a potential therapy for drug addiction. nih.govnih.gov A series of tetrahydroisoquinoline-based derivatives have been developed as selective OX1 antagonists. nih.govbohrium.com Structure-activity relationship (SAR) studies suggest that substitution at the 1-position of the THIQ core can play a significant role in receptor subtype selectivity. nih.gov A high-throughput screening campaign identified a compound with a 3,4-dimethoxybenzyl group at the 1-position that showed selectivity for the OX1 receptor. nih.gov Further optimization led to the identification of compound 73, which exhibited an apparent dissociation constant (Ke) of 16.1 nM at the OX1 receptor and demonstrated over 620-fold selectivity against the orexin-2 (OX2) receptor. nih.gov

AMPA Receptor Antagonism: N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Electrophysiological studies confirmed that these compounds are highly effective noncompetitive-type modulators. nih.gov One of the most potent compounds in this class, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was found to have a high affinity for the receptor, with a dissociation constant (Kd) of 14.8 ± 1.8 nM in saturation binding studies. nih.gov

HIV-1 Reverse Transcriptase: The enzyme reverse transcriptase (RT) is essential for the replication of the human immunodeficiency virus (HIV). mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of antiretroviral therapy that bind to an allosteric site on the enzyme. mdpi.com Synthetic analogues of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been designed as novel NNRTIs. nih.gov In one study, two series of thirty novel analogues were synthesized and evaluated for their in-vitro RT inhibitory activity. Eighteen of these compounds showed more than 50% inhibition at a concentration of 100 μM, with compounds 8h and 8l demonstrating the most promising inhibition at 74.82% and 72.58%, respectively. nih.gov

| Compound | % Inhibition at 100 µM | Reference |

|---|---|---|

| 8h | 74.82 | nih.gov |

| 8l | 72.58 | nih.gov |

| 5n | 58.12 | nih.gov |

| 5o | 57.64 | nih.gov |

| 8g | 69.34 | nih.gov |

ATP Synthase: The F1Fo-ATP synthase is a mitochondrial enzyme complex crucial for cellular energy production. nih.gov Inhibition of this enzyme can have significant physiological effects. Studies have shown that tetrahydroisoquinoline (TIQ) and related alkaloids can inhibit mitochondrial respiration by targeting Complex I (NADH-ubiquinone oxidoreductase), which subsequently leads to the inhibition of ATP synthesis. nih.gov One study reported that a 5,8-disubstituted THIQ analog was a potent inhibitor of the ATP synthase from Mycobacterium smegmatis, with an IC50 value of 1.8 μg/ml.

Na+, K+-ATPase: The sodium-potassium pump (Na+, K+-ATPase) is a vital enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. nih.gov While it is a known drug target, specific studies detailing the inhibitory effects of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one or its close derivatives on Na+, K+-ATPase are not extensively documented in the available literature. However, other quinolinone derivatives, such as 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one, have been identified as efficient inhibitors of this enzyme, with an IC50 near 10 μM. nih.govdntb.gov.ua

P-glycoprotein (P-gp): P-glycoprotein is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of cells. rsc.orgnih.gov The 6,7-dimethoxytetrahydroisoquinoline moiety is a common scaffold in the design of P-gp modulators. nih.gov Research has shown that this structural feature is present in mixed σ2/P-gp agents, and medicinal chemistry efforts have aimed to separate these activities. nih.gov A newly synthesized tetrahydroisoquinoline derivative, designated B3, was shown to be a potent MDR reversal agent by inhibiting P-gp function, thereby increasing the intracellular accumulation of chemotherapy drugs. nih.gov Further studies on a series of amide and ester derivatives containing the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold found them to be highly active and selective modulators of P-gp.

Breast Cancer Resistance Protein (BCRP): BCRP is another ABC transporter implicated in multidrug resistance. nih.govbohrium.com The tetrahydroisoquinoline substructure has been explored in the development of BCRP inhibitors. While some research suggests that the absence of the THIQ moiety can be crucial for specificity, other studies have found it is not essential for interaction with BCRP. bohrium.com A derivative of the potent P-gp inhibitor tariquidar, which contains a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, was identified as a potent BCRP inhibitor with an IC50 of 60 nM and approximately 500-fold selectivity for BCRP over P-gp. nih.gov

In Vitro Biological Activities of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Analogues

Building on their interactions with specific molecular targets, derivatives of dimethoxy-tetrahydroisoquinoline have demonstrated a range of biological activities in cellular models, most notably in the areas of cancer and virology.

The THIQ scaffold is a privileged structure in the design of novel anticancer agents. researchgate.nettandfonline.com A number of synthetic analogues have shown potent cytotoxic and anti-proliferative effects against various cancer cell lines. nih.gov For example, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that showed high affinity for the σ2 receptor also demonstrated moderate anticancer activity against human liver (Huh-7) and esophageal (KYSE-140) cancer cells. nih.govresearchgate.net Other studies have reported that THIQ derivatives can exert antiproliferative effects in triple-negative breast cancer cells. nih.gov The growth-inhibitory properties of several N-substituted THIQs were evaluated against MDA-MB-231 human breast carcinoma cells, with some compounds showing IC50 values in the low micromolar range. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| AK-2-88 | 2.5 ± 0.2 | nih.gov |

| AK-2-108 | 1.8 ± 0.3 | nih.gov |

| AK-2-117 | 2.3 ± 0.2 | nih.gov |

| AK-2-119 | 1.3 ± 0.1 | nih.gov |

Beyond their anti-cancer potential, THIQ analogues have been investigated for their antiviral properties against a range of viruses. mdpi.com As discussed previously, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown promise as inhibitors of HIV-1 by targeting the reverse transcriptase enzyme. nih.gov

Research has also identified isoquinolone derivatives as a new class of influenza virus polymerase inhibitors. nih.gov A screening effort identified a hit compound with 7,8-dimethoxy substitution that was effective against influenza A and B viruses, with EC50 values between 0.2 and 0.6 μM. nih.gov Subsequent optimization led to the discovery of derivatives with greatly reduced cytotoxicity while maintaining antiviral activity. nih.gov

More recently, novel heterocyclic compounds based on the 1-oxo-1,2,3,4-tetrahydroisoquinoline core were found to effectively suppress the replication of authentic SARS-CoV-2 in cell culture. nih.gov One such compound, trans-1, inhibited viral replication in Vero E6 cells with an EC50 of 3.15 μM and in Calu-3 human lung cells with an EC50 of 2.78 μM, demonstrating a mechanism that primarily targets the post-entry phase of the viral life cycle. nih.gov

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | Influenza A (PR8) | MDCK | 0.2 | nih.gov |

| Compound 1 | Influenza A (HK) | MDCK | 0.6 | nih.gov |

| Compound 21 | Influenza A (PR8) | MDCK | 9.9 | nih.gov |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | nih.gov |

| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | nih.gov |

Anti-Microbial Properties (Antibacterial, Antifungal, Anti-Mycobacterial, Anti-Leishmanial)

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated a range of antimicrobial activities. While specific studies on 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one are limited in this context, broader investigations into related compounds highlight the potential of this chemical class.

Antibacterial and Antifungal Activity: Novel synthetic derivatives of tetrahydroisoquinoline have been evaluated for their efficacy against various pathogenic bacterial and fungal strains. nih.gov For instance, certain 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines have shown promising activities. nih.gov Similarly, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and assessed for their antifungal properties against species such as Aspergillus and Penicillium. conicet.gov.arresearchgate.net Interestingly, in one study, while significant antifungal activity was observed, the tested N-sulfonyl derivatives did not exhibit antibacterial effects. conicet.gov.ar Another study focused on chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, with some compounds showing potent inhibitory activity against the plant pathogenic fungus Phytophthora capsici. nih.gov

The antimicrobial potential is often linked to the specific substitutions on the tetrahydroisoquinoline core. For example, some benzyltetrahydroisoquinoline-derived alkaloids have shown moderate inhibitory activities against Mycobacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The quinoline (B57606) and benzoquinoline scaffolds, related to tetrahydroisoquinolines, are also recognized for their broad-spectrum antibacterial and antifungal properties. mdpi.com

| Compound Class | Microorganism | Observed Activity |

|---|---|---|

| N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives | Aspergillus spp., Penicillium spp., Botrytis cinerea | Significant antifungal activity. researchgate.net |

| Chalcone derivatives with 1,2,3,4-tetrahydroquinoline | Phytophthora capsici | High inhibitory activity. nih.gov |

| Benzyltetrahydroisoquinoline-derived alkaloids | Mycobacteria, MRSA | Moderate inhibitory activity. nih.gov |

| 1-Pyrrolyl-2-substituted-thieno[2,3-c]isoquinolines | Various pathogenic bacteria and fungi | Promising antibacterial and antifungal activities. acs.org |

Anti-Mycobacterial Properties: The tetrahydroisoquinoline moiety is found in natural alkaloids with antimycobacterial properties. nih.gov For example, Higenamine, a compound containing this scaffold, has been recognized for its antimycobacterial activity. nih.gov Phaeantharine trifluoroacetate (B77799) and (R)-nomimantharine trifluoroacetate, both benzyltetrahydroisoquinoline-derived alkaloids, have demonstrated moderate inhibitory effects against Mycobacterium smegmatis and Mycobacterium tuberculosis. nih.gov

Neurobiological Activities (e.g., Anticonvulsant Effects, Neurotransmitter System Modulation)

The neurobiological activities of tetrahydroisoquinoline derivatives are a significant area of research, with a particular focus on their anticonvulsant effects.

Anticonvulsant Effects: Several studies have identified 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as potent anticonvulsant agents. nih.govresearchgate.net Their mechanism of action is often attributed to the noncompetitive antagonism of AMPA receptors. nih.govresearchgate.net A 3D pharmacophore model was developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which helped in designing new anticonvulsant agents with varying potency against audiogenic seizures in DBA/2 mice. nih.govresearchgate.net Some of these novel compounds demonstrated high anticonvulsant potency. researchgate.net

The anticonvulsant activity is not limited to AMPA receptor modulation. Other tetrahydroisoquinoline derivatives have been investigated for their effects in various seizure models, including those induced by pentylenetetrazole and maximal electroshock in Swiss mice. researchgate.net The structural features of the derivatives play a crucial role in their potency and efficacy.

Neurotransmitter System Modulation: The tetrahydroisoquinoline scaffold is known to interact with various components of the central nervous system. Some derivatives act as antagonists for dopamine (B1211576) D1 and D2 receptors. mdpi.comacs.org The modulation of dopaminergic systems is a key aspect of their neurobiological profile. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) has been shown to influence dopaminergic spontaneous discharge in substantia nigra neurons. nih.gov This compound has also been investigated for its neuroprotective properties. nih.gov

Furthermore, some simple tetrahydroisoquinolines have been identified as ligands for serotonin (B10506) receptors, including 5-HT1D, 5-HT6, and 5-HT7 receptors, which may contribute to their sedative and hypnotic effects. wikipedia.org

| Activity | Mechanism/Target | Compound Class | Key Findings |

|---|---|---|---|

| Anticonvulsant | Noncompetitive AMPA receptor antagonism | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Potent activity against audiogenic seizures. nih.govresearchgate.net |

| Neurotransmitter System Modulation | Dopamine D1 and D2 receptor antagonism | 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines | Potential for treating CNS disorders. mdpi.com |

| Neurotransmitter System Modulation | Serotonin 5-HT1D, 5-HT6, 5-HT7 receptor ligand | Simple tetrahydroisoquinolines | May mediate sedative and hypnotic effects. wikipedia.org |

| Neuroprotection | Modulation of dopaminergic neurons | 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Shows protective effects in models of neurotoxicity. nih.govnih.gov |

Antioxidant and Redox Modulation Studies

The antioxidant potential of tetrahydroisoquinoline derivatives has been explored, with some compounds exhibiting significant activity. The introduction of a tetrahydroisoquinoline moiety into the structure of known antioxidants, such as quercetin, has been shown to enhance their antioxidative potential. mdpi.com This enhancement may be associated with the presence of the tertiary amino group in the newly synthesized compounds. mdpi.com

Studies on 1,2,3,4-tetrahydroquinolines have indicated that the presence of hydroxyl (OH) and amino (NH2) groups ortho to the heterocyclic NH group can increase the antioxidant activity. researchgate.net While this study focused on a related quinoline structure, it provides insights into the structure-activity relationships that may also apply to tetrahydroisoquinolines. Additionally, some newly synthesized 5,6,7,8-tetrahydroisoquinolines incorporating a 4-(N,N-dimethylamino) phenyl moiety have been examined as potential antioxidant drugs. nih.gov The dimethylamino moiety is noted for its remarkable antioxidant activities. nih.gov

In Vivo Preclinical Model Assessments (Non-Human Organismal Studies)

Pharmacodynamic Evaluations in Relevant Animal Models

Pharmacodynamic studies in animal models have primarily focused on the neurobiological effects of tetrahydroisoquinoline derivatives. In rats, intravenous administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, leads to changes in the spontaneous firing rate of nigral dopaminergic neurons. nih.gov Pretreatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) was found to significantly inhibit the decrease in dopaminergic spontaneous firing induced by a high dose of MPTP. nih.gov This suggests a neuroprotective pharmacodynamic effect of 1-MeTIQ in this model.

Further studies have shown that the interactions of 1-MeTIQ with various antiepileptic drugs in the mouse maximal electroshock seizure model are pharmacodynamic in nature, as the brain concentrations of the antiepileptic drugs were not affected by 1-MeTIQ. nih.gov

Efficacy Studies in Established Disease Models (e.g., Seizure Models, Glioblastoma Models)

Seizure Models: The efficacy of tetrahydroisoquinoline derivatives has been demonstrated in several preclinical seizure models. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives showed varying potency against audiogenic seizures in DBA/2 mice. nih.govresearchgate.net The maximal electroshock (MES)-induced seizure model in mice has also been used to evaluate the anticonvulsant potential of these compounds. nih.govnih.gov In this model, 1-MeTHIQ, when combined with certain antiepileptic drugs like clonazepam, ethosuximide, and gabapentin, exerted a supra-additive (synergistic) interaction. nih.gov

Glioblastoma Models: Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as potent agents against glioblastoma multiforme (GBM). nih.gov In vitro studies have shown that these compounds exhibit cytotoxicity towards various human glioma cell lines, including T98G, U87, LN18, and A172. nih.govresearchgate.net Structure-activity relationship studies led to the identification of EDL-360, a 5,8-dimethoxy analog, as a potent and selective antiglioma agent. researchgate.net Specifically, EDL-360 showed an IC50 of 5.42 μM in the LN18 glioma cell line. nih.govresearchgate.net While these are in vitro findings, they establish a strong preclinical foundation for further in vivo efficacy studies in glioblastoma models. nih.govresearchgate.net

| Disease Model | Compound/Derivative Class | Animal Model | Key Efficacy Findings |

|---|---|---|---|

| Audiogenic Seizures | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | DBA/2 mice | Demonstrated varying degrees of anticonvulsant potency. nih.govresearchgate.net |

| Maximal Electroshock Seizure | 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Mice | Synergistic anticonvulsant effects when combined with certain antiepileptic drugs. nih.gov |

| Glioblastoma (in vitro) | EDL-360 (a 5,8-dimethoxy analog) | Human glioma cell lines (T98G, U87, LN18, A172) | Potent and selective antiglioma activity, particularly against the LN18 cell line (IC50: 5.42 μM). nih.govresearchgate.net |

Advanced Research Methodologies and Analytical Characterization in Dimethoxy Tetrahydroisoquinolin 1 One Research

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

Spectroscopy is fundamental to the structural analysis of novel dimethoxy-tetrahydroisoquinolin-1-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide complementary information, leading to a comprehensive understanding of the molecule's identity, structure, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of synthesized tetrahydroisoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a typical dimethoxy-tetrahydroisoquinoline derivative, distinct signals confirm the presence of key structural features. For instance, in the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), the protons of the two methoxy (B1213986) groups appear as sharp singlets, typically around 3.82 and 3.83 ppm. researchgate.net The methylene (B1212753) protons of the tetrahydroisoquinoline core (at positions C-3 and C-4) usually present as triplets or more complex multiplets, while the protons on the aromatic ring appear in the aromatic region of the spectrum. researchgate.netias.ac.in The presence and splitting patterns of these signals confirm the successful synthesis and core structure of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. In dimethoxy-substituted isoquinolines, characteristic signals for the methoxy carbons, the aliphatic carbons of the heterocyclic ring, the aromatic carbons, and the carbonyl carbon (in the case of -1-one derivatives) are observed, confirming the complete carbon skeleton. acs.org

Table 1: Representative ¹H NMR Spectral Data for a Dimethoxy-Tetrahydroisoquinoline Analogue (6,7-dimethoxy-1-(1-chloroethyl)-1,2,3,4-tetrahydroisoquinoline) iucr.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' (CH₃) | 1.87 | d | 7 |

| H-3a | 2.91 | m | - |

| H-4 | 3.23 | m | - |

| H-3e | 3.84 | m | - |

| OCH₃ | 3.85 | s | - |

| OCH₃ | 3.86 | s | - |

| H-2' | 4.59 | q | 3.5 |

| H-1 | 4.74 | d | 3.3 |

| H-8 | 6.61 | s | - |

| H-5 | 6.69 | s | - |

Data obtained in CDCl₃. s = singlet, d = doublet, q = quartet, m = multiplet.

Mass Spectrometry (MS) is crucial for determining the molecular weight of novel derivatives and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. In ESI-MS, dimethoxy-tetrahydroisoquinolin-1-one derivatives typically show a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight. jsbms.jp Further fragmentation of this parent ion in tandem MS (MS/MS) experiments can reveal characteristic loss patterns. For example, the fragmentation of tetrahydroisoquinolines often involves cleavage of the heterocyclic ring, leading to the formation of stable iminium or tropylium (B1234903) ions. jsbms.jp The loss of substituents, such as methoxy groups (as methanol (B129727), CH₃OH), can also be observed, providing further structural evidence. jsbms.jp

Table 2: Common Fragment Ions Observed in Mass Spectrometry of Tetrahydroisoquinoline Analogues jsbms.jpnist.gov

| Ion Type | Description | Typical m/z (for unsubstituted TIQ) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 134 |

| [M-CH₃]⁺ | Loss of a methyl group | 118 |

| [M-NH₃]⁺ | Loss of ammonia | 117 |

| Tropylium ion | Rearrangement product | 91 |

m/z values will shift based on substitution patterns of specific derivatives.

When a single crystal of a derivative can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. This technique is unparalleled for the unambiguous determination of the absolute stereochemistry at chiral centers. iucr.org

For chiral dimethoxy-tetrahydroisoquinolin-1-one derivatives, X-ray analysis can distinguish between different enantiomers (R/S configurations) and diastereomers. iucr.org The analysis reveals precise bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule, such as the puckering of the heterocyclic ring (e.g., half-chair or screw-boat conformation). iucr.orgresearchgate.net In the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, for example, the heterocyclic ring was found to adopt a half-chair conformation. iucr.org This conformational information is vital for understanding structure-activity relationships.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are essential for separating dimethoxy-tetrahydroisoquinolin-1-one derivatives from reaction mixtures, assessing their purity, and analyzing stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds and for isolating specific analogues. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method development for a new dimethoxy-tetrahydroisoquinolin-1-one derivative involves optimizing several parameters to achieve good separation and peak shape. These include the choice of the stationary phase, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol and water with additives like formic acid or phosphate (B84403) buffers), the flow rate, and the column temperature. nih.govnih.gov Detection is typically performed using a UV detector, set to a wavelength where the aromatic isoquinoline (B145761) core exhibits strong absorbance. nih.gov A validated HPLC method can quantify the purity of a sample with high accuracy and precision and can be scaled up for preparative separation to isolate pure compounds for further study. nih.govsielc.com

Table 3: Example HPLC Method Parameters for Tetrahydroisoquinoline Derivatives nih.gov

| Parameter | Condition |

|---|---|

| Column | LiChrosorb RP-1 |

| Mobile Phase | Potassium dihydrogen phosphate / Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is particularly useful for determining the enantiomeric purity of chiral tetrahydroisoquinolines. Due to the relatively low volatility and high polarity of many tetrahydroisoquinoline derivatives, a pre-column derivatization step is often necessary.

One established method involves reacting the amine with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate, to form diastereomeric carbamates. These diastereomers have different physical properties and can be separated on a standard achiral GC column. The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric ratio of the original compound. This approach allows for the precise determination of enantiomeric excess (ee). The structure of the derivatized products can be confirmed using GC coupled with Mass Spectrometry (GC-MS). researchgate.net

Advanced In Vitro Screening Platforms for High-Throughput Biological Evaluation

High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. nih.govnih.gov For a compound like 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one, HTS platforms are pivotal in identifying and characterizing its potential therapeutic effects, particularly in areas where isoquinoline derivatives have shown promise, such as oncology. nih.gov The process utilizes automation, including robotics and advanced data processing, to test thousands of compounds efficiently. nih.govoncotarget.com

The initial step in a screening campaign often involves cell-based assays conducted in multi-well plates (96, 384, or 1536 wells) to determine the compound's effect on cell viability and proliferation. nih.govmoleculardevices.com Given the potential of related compounds as anticancer agents, a primary HTS campaign for 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one would likely involve a panel of human cancer cell lines.

Commonly employed cell viability assays in an HTS setting include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. moleculardevices.com

ATP-based Luminescence Assays: These assays quantify the amount of adenosine (B11128) triphosphate (ATP) present, which is a key indicator of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells.

Reporter Gene Assays: These can be designed to assess specific cellular pathways that might be modulated by the test compound. For instance, a luciferase reporter gene can be placed under the control of a promoter that is activated by a specific signaling pathway implicated in cancer progression. oncotarget.com

A hypothetical HTS workflow for evaluating the anticancer potential of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one could involve an initial single-concentration screen against a diverse panel of cancer cell lines. Compounds demonstrating significant activity (or "hits") would then be subjected to secondary screening to confirm their activity and determine dose-response relationships, from which parameters like the half-maximal inhibitory concentration (IC50) are derived.

More advanced, three-dimensional (3D) screening platforms are also gaining prominence as they more accurately mimic the in vivo tumor microenvironment. researchgate.net These include:

Spheroid Cultures: Cancer cells are grown in conditions that promote their aggregation into 3D spheroids. These structures better represent the cellular interactions and diffusion gradients for nutrients and drugs found in solid tumors.

Organoid Cultures: Derived from patient tumors, these 3D cultures can more closely recapitulate the genetic and phenotypic characteristics of the original cancer, offering a more clinically relevant screening model. researchgate.net

Microfluidic Platforms: These "organ-on-a-chip" systems allow for the creation of complex microenvironments that simulate physiological conditions, enabling the study of drug effects on cells in a more dynamic and in vivo-like context. researchgate.net

The data generated from these HTS platforms are crucial for establishing the initial biological activity profile of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one and for guiding further structure-activity relationship (SAR) studies.

| Assay Type | Principle | Endpoint Measured | Typical Platform | Relevance |

|---|---|---|---|---|

| MTT Assay | Metabolic reduction of tetrazolium salt by viable cells | Colorimetric signal (Formazan concentration) | 96- or 384-well plates | General cell viability and cytotoxicity |

| ATP-based Assay | Luciferase-mediated reaction with cellular ATP | Luminescent signal | 384- or 1536-well plates | High-sensitivity cell viability |

| Reporter Gene Assay | Expression of a reporter gene (e.g., luciferase) linked to a specific promoter | Luminescent or fluorescent signal | 96- or 384-well plates | Pathway-specific activity |

| 3D Spheroid Viability | ATP-based or imaging-based assessment of cell death in 3D culture | Luminescence or fluorescent imaging | Ultra-low attachment 96- or 384-well plates | More physiologically relevant cytotoxicity |

Bioanalytical Method Development for Quantitative Preclinical Investigations

Following the identification of promising biological activity, the preclinical development of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one necessitates the development and validation of robust bioanalytical methods. nih.govofnisystems.com These methods are essential for quantifying the compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates. This data is fundamental for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. science.govporsolt.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. rsc.org The development of an LC-MS/MS method for 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one would involve several key steps:

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for compounds of this nature, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most often used for quantitative bioanalysis. The instrument is operated in the selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

Method Validation: Before a bioanalytical method can be used for preclinical studies, it must undergo a rigorous validation process in accordance with regulatory guidelines. nih.govofnisystems.comgmp-compliance.org The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by analyzing standards at several concentration levels.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple quality control (QC) concentrations.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).

The successful development and validation of such a bioanalytical method are critical for obtaining reliable data in preclinical pharmacokinetic and toxicokinetic studies, which are essential for the further development of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one as a potential therapeutic agent.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 |

| Accuracy | Deviation of the mean from the true value | Within ±15% (±20% at LLOQ) |

| Precision (CV%) | Coefficient of variation of replicate measurements | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria |

| Recovery | Extraction efficiency of the analyte from the matrix | Consistent, precise, and reproducible |

| Matrix Effect | Ion suppression or enhancement from matrix components | CV of post-extraction spiked samples should be ≤ 15% |

| Stability | Analyte stability under various storage and handling conditions | Concentration change within ±15% of nominal |

Q & A

Q. What are the common synthetic routes for 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one and its derivatives?

Methodological Answer: Synthesis typically involves hydrogenation, nucleophilic substitution, and condensation reactions. For example, nitro-group reduction using hydrogen gas and Pd/C catalyst in ethanol (72.9% yield for compound 24 ) is a key step, followed by purification via Biotage flash chromatography . Derivatives like 26 and 27 are synthesized by reacting amine intermediates with methyl thiocarbazate under argon, with yields optimized by adjusting reaction time (e.g., 2 days for 24 ) and solvent systems (e.g., THF for Grignard reactions in compound 2d ) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Purity is confirmed using HPLC (high-performance liquid chromatography) and reference standards (e.g., LGC Standards’ pharmaceutical-grade materials) . Structural characterization employs ¹³C-NMR, IR, and HRMS, as demonstrated for analogs like 1l (melting point 94.6–95.2°C) and 2d (melting point 141.1–141.9°C) . CHN elemental analysis ensures stoichiometric consistency, while GC monitors reaction progress .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one?

Methodological Answer: Yield optimization requires tailored conditions:

- Catalyst selection : Pd/C for nitro-group reduction (72.9% yield for 24 ) vs. no catalyst for direct amidation (56% for 26 ) .

- Solvent systems : Ethanol for hydrogenation vs. THF for Grignard reactions (e.g., 2d ) .

- Purification : Biotage flash chromatography improves purity (>95%) compared to direct precipitation . Contradictory yields (e.g., 43.7% for 27 ) highlight the need for iterative condition screening, such as argon shielding to prevent oxidation .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:

- Standardize reference materials : Use pharmacopeial-grade standards (e.g., MM0081.28/29) to calibrate bioactivity assays .

- Comparative studies : Replicate key reactions (e.g., compound 24 synthesis) under reported conditions to validate yield and purity .

- Advanced analytics : Employ HRMS and 2D-NMR to confirm structural nuances (e.g., stereochemistry in 1R,4R vs. 1S,4R isomers) that may affect activity .

Q. What methodologies are critical for analyzing stereochemical outcomes in derivatives?

Methodological Answer: Stereochemical control is assessed via:

- Chiral chromatography : Separate enantiomers using columns calibrated with reference standards .

- NMR spectroscopy : Compare coupling constants and NOE (nuclear Overhauser effect) patterns to assign configurations, as done for tetrahydroisoquinoline analogs .

- X-ray crystallography : Resolve absolute configurations for crystalline derivatives (e.g., 1l ), though this requires high-purity samples .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar derivatives?

Methodological Answer: Variations arise from differences in crystallization conditions or purity. For example:

- 1l (94.6–95.2°C) vs. 2d (141.1–141.9°C) differ due to substituent effects (tosyl vs. vinyl groups) .

- Impurities from incomplete purification (e.g., compound 25 used without chromatography) can depress melting ranges . Researchers should report detailed recrystallization protocols (solvent, cooling rate) and purity data (HPLC/CHN) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.